3,5,6-Trichloro-2-pyridinol-13C5
Overview
Description
3,5,6-Trichloro-2-pyridinol-13C5 is a labeled analog of 3,5,6-Trichloro-2-pyridinol, which is a major degradation product of the organophosphorus insecticide chlorpyrifos. This compound is often used in scientific research to trace and study the metabolic pathways and environmental fate of chlorpyrifos due to the presence of carbon-13 isotopes.
Mechanism of Action
Target of Action
The primary target of 3,5,6-Trichloro-2-pyridinol-13C5, a metabolite of the insecticides chlorpyrifos and chlorpyrifos-methyl , is the nervous system . It predominantly triggers neurotoxic effects , leading to an excess of acetylcholine in the synapse, resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and even death .
Mode of Action
This compound interacts with its targets by inhibiting acetylcholinesterase activity . This inhibition leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system .
Biochemical Pathways
The degradation of this compound involves two possible metabolic pathways . The first is the hydrolytic-oxidative dechlorination pathway, and the second is the denitrification pathway . Both pathways are involved in the biodegradation of this compound by the strain Micrococcus luteus ML .
Pharmacokinetics
When ingested, inhaled, or absorbed dermally, this compound can be metabolized by cytochrome P450 enzymes . These enzymes cause this compound to undergo dearylation (oxidative ester cleavage) forming 3,5,6-trichloro-2-pyridinol and diethylthiophosphate .
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxicity and estrogenic activity . It has been found to be more toxic than its parent compounds, chlorpyrifos and chlorpyrifos-methyl . In vitro assays using two mammalian cell lines (HEK293 and N2a) and a recombinant yeast have shown that this compound is cytotoxic and exhibits estrogenic activity .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life (65–360 days) . Moreover, this compound has a high antibacterial activity owing to the existence of three chloride atoms on the pyridinol ring .
Biochemical Analysis
Biochemical Properties
3,5,6-Trichloro-2-pyridinol-13C5 is an organophosphorous insecticide, which can be obtained as a major degradation product of chlorpyrifos It interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known that the compound is cytotoxic, genotoxic, and neurotoxic . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is persistent and mobile, with a long half-life in soil . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of chlorpyrifos It interacts with enzymes or cofactors in these pathways, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that the compound is highly soluble in water, which may influence its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloro-2-pyridinol-13C5 typically involves the chlorination of 2-pyridinol with carbon-13 labeled chlorine sources. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3, 5, and 6 positions of the pyridinol ring. The reaction conditions often include the use of solvents like chloroform or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloro-2-pyridinol-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridone derivatives, while reduction can produce less chlorinated pyridinol compounds.
Scientific Research Applications
3,5,6-Trichloro-2-pyridinol-13C5 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer to study the degradation pathways of chlorpyrifos and other related compounds.
Biology: The compound helps in understanding the metabolic processes in organisms exposed to chlorpyrifos.
Medicine: Research on its toxicological effects provides insights into the safety and environmental impact of chlorpyrifos.
Industry: It is used in the development of analytical methods for detecting chlorpyrifos residues in environmental samples.
Comparison with Similar Compounds
3,5,6-Trichloro-2-pyridinol-13C5 is unique due to its isotopic labeling, which allows for precise tracking in environmental and biological studies. Similar compounds include:
3,5,6-Trichloro-2-pyridinol: The non-labeled analog, which is also a degradation product of chlorpyrifos.
2,3,5-Trichloro-6-hydroxypyridine: Another chlorinated pyridinol derivative with similar chemical properties.
3,5,6-Trichloro-2-pyridone: A related compound with a different functional group, used in similar research applications.
These compounds share similar chemical structures but differ in their specific applications and the presence of isotopic labels.
Properties
IUPAC Name |
3,5,6-trichloro-(2,3,4,5,6-13C5)1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYAQFQZQEUEN-CVMUNTFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13C](=O)N[13C](=[13C]1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858512 | |
Record name | 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330171-47-5 | |
Record name | 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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